molecular formula C11H6IN B599395 8-Iodonaphthalene-1-carbonitrile CAS No. 157735-41-6

8-Iodonaphthalene-1-carbonitrile

Cat. No.: B599395
CAS No.: 157735-41-6
M. Wt: 279.08
InChI Key: JDRSIGWMWJYQPW-UHFFFAOYSA-N
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Description

8-Iodonaphthalene-1-carbonitrile is an organic compound belonging to the class of halonaphthalene derivatives It is characterized by the presence of an iodine atom at the 8th position and a nitrile group at the 1st position on the naphthalene ring

Preparation Methods

The synthesis of 8-iodonaphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . The process can be summarized as follows:

Chemical Reactions Analysis

8-Iodonaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions, although specific examples are less commonly reported.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, copper turnings, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Iodonaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-iodonaphthalene-1-carbonitrile largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, facilitated by the electron-withdrawing nitrile group. The molecular targets and pathways involved are specific to the reaction and application .

Comparison with Similar Compounds

8-Iodonaphthalene-1-carbonitrile can be compared with other halonaphthalene derivatives, such as:

  • 8-Chloronaphthalene-1-carbonitrile
  • 8-Bromonaphthalene-1-carbonitrile
  • Naphthalene-1,8-dicarbonitrile

These compounds share similar structural features but differ in the halogen atom present. The iodine atom in this compound makes it more reactive in certain substitution reactions compared to its chloro and bromo counterparts .

Properties

IUPAC Name

8-iodonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSIGWMWJYQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704778
Record name 8-Iodonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157735-41-6
Record name 8-Iodonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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